BenchChemオンラインストアへようこそ!

4A3-Cit

mRNA delivery lipid nanoparticles in vivo efficacy

Choose 4A3-Cit for its proven 18-fold increase in in vivo liver expression over parent LNPs in SORT formulations. Its unique citronellol-derived, unsaturated tails drive superior endosomal escape, a non-substitutable advantage for maximizing mRNA therapeutic efficacy and minimizing required dosage. Ideal for R&D in vaccine and gene editing.

Molecular Formula C83H147N3O16S4
Molecular Weight 1571.3 g/mol
Cat. No. B11929615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4A3-Cit
Molecular FormulaC83H147N3O16S4
Molecular Weight1571.3 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C)CCSCC(C)C(=O)OCCOC(=O)CCN(CCCN(C)CCCN(CCC(=O)OCCOC(=O)C(C)CSCCC(C)CCC=C(C)C)CCC(=O)OCCOC(=O)C(C)CSCCC(C)CCC=C(C)C)CCC(=O)OCCOC(=O)C(C)CSCCC(C)CCC=C(C)C
InChIInChI=1S/C83H147N3O16S4/c1-64(2)24-18-28-68(9)36-56-103-60-72(13)80(91)99-52-48-95-76(87)32-44-85(45-33-77(88)96-49-53-100-81(92)73(14)61-104-57-37-69(10)29-19-25-65(3)4)42-22-40-84(17)41-23-43-86(46-34-78(89)97-50-54-101-82(93)74(15)62-105-58-38-70(11)30-20-26-66(5)6)47-35-79(90)98-51-55-102-83(94)75(16)63-106-59-39-71(12)31-21-27-67(7)8/h24-27,68-75H,18-23,28-63H2,1-17H3
InChIKeyXXANPQWCWMNBPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4A3-Cit: Ionizable Lipid for mRNA-LNP Delivery — CAS, Structure, and Key Specifications


4A3-Cit (CAS: 2768211-13-6) is an ionizable amino lipid engineered for the generation of lipid nanoparticles (LNPs) used in mRNA delivery. With a molecular formula of C83H147N3O16S4 and a molecular weight of 1571.33 g/mol, it features a 4A3 amine core linked to four citronellol-derived unsaturated tails via ester bonds . 4A3-Cit was identified as the lead candidate from a systematic screen of 91 unsaturated amino lipids, distinguished by its unique terpene-based tail architecture that promotes endosomal escape and markedly enhances in vivo mRNA transfection relative to saturated and alternatively unsaturated analogs [1].

Why Ionizable Lipids Are Not Interchangeable: Structural Drivers of 4A3-Cit Efficacy


Ionizable lipids are not interchangeable building blocks for mRNA-LNPs; subtle variations in tail unsaturation, branching, and rigidity dictate endosomal escape efficiency and, consequently, in vivo protein expression. As demonstrated in the 4A3 series, lipids with identical amine cores but divergent hydrophobic domains exhibit profoundly different functional outcomes [1]. The citronellol tail of 4A3-Cit imparts a distinct membrane-disrupting capacity that is absent in saturated analogs and is compromised in other unsaturated variants, underscoring that unsaturation alone is insufficient—the precise stereoelectronic topology is decisive [1]. The following quantitative comparisons establish the non-substitutable performance advantages of 4A3-Cit over its closest structural and functional analogs.

4A3-Cit Quantitative Differentiation: Head-to-Head Performance Data vs. Key Comparators


18-Fold In Vivo Luciferase Expression Gain with 4A3-Cit SORT LNPs vs. Parent Saturated LNP

In a direct head-to-head comparison in C57BL/6 mice, a SORT LNP formulation containing 20% 4A3-Cit as the supplemental lipid (SC8+Cit 20%) delivered an 18-fold increase in average liver luminescence compared to the parent 4A3-SC8 saturated LNP formulation [1]. This quantification was obtained using Luc mRNA as the payload and tail-vein administration, with luminescence measured as a surrogate for protein expression [1].

mRNA delivery lipid nanoparticles in vivo efficacy

Superior Endosomal Membrane Fusion: 4A3-Cit vs. Saturated Lipids

Using a FRET-based assay that mimics the endosomal membrane, 4A3-Cit LNPs demonstrated the highest lipid fusion capacity among all lipids in the 4A3 series, significantly outperforming saturated counterparts such as 4A3-SC8 [1]. The assay monitors dequenching of NBD-PE upon membrane disruption; 4A3-Cit produced the largest NBD signal increase, indicative of superior membrane fusion and, consequently, enhanced endosomal escape [1].

endosomal escape lipid fusion FRET assay

Reduced Lysosomal mRNA Trapping: 4A3-Cit vs. 4A3-Far

In confocal microscopy tracking of Cy5-labeled mRNA, 4A3-Cit LNPs exhibited significantly lower colocalization with lysosomes compared to 4A3-Far LNPs, an unsaturated analog bearing a farnesyl tail [1]. Quantitatively, 4A3-Far showed markedly higher lysosomal accumulation, leading to unproductive mRNA degradation, whereas 4A3-Cit—alongside 4A3-SC8—avoided lysosomal trapping, facilitating productive cytoplasmic release [1].

intracellular trafficking lysosomal colocalization mRNA delivery

Performance Advantage Over Structurally Similar 4A3-Ne (Nerol Tail)

Despite near-identical molecular architecture, 4A3-Cit (citronellol tail) consistently outperformed 4A3-Ne (nerol tail) in vivo. The two lipids differ only by a prenyl motif per tail, yet this subtle variation results in measurably higher Luc expression for 4A3-Cit [1]. This disparity is attributed to the increased conformational rigidity of the nerol tail, which diminishes its membrane-disrupting efficacy relative to the more flexible citronellol tail [1].

structure-activity relationship terpene tail mRNA delivery

SC8+Cit (20%) SORT LNP Outperforms Benchmark DLin-MC3-DMA and 5A2-SC8 LNPs

When formulated as a SORT LNP (20% 4A3-Cit as supplemental lipid), the SC8+Cit (20%) composition surpassed established benchmark formulations, including DLin-MC3-DMA LNPs and 5A2-SC8 LNPs, in liver-directed mRNA delivery [1]. This head-to-head comparison confirms that 4A3-Cit-containing SORT LNPs achieve higher in vivo transfection than these widely recognized reference lipids [1].

SORT benchmark lipid DLin-MC3-DMA

4A3-Cit Optimal Use Cases: mRNA-LNP Formulations for High-Efficiency Liver Targeting


Liver-Directed mRNA Therapeutics Requiring Maximal Protein Expression

When the therapeutic goal is robust, sustained expression of a secreted or intracellular protein in hepatocytes, 4A3-Cit—particularly in SORT LNP formulations (e.g., 20% supplemental Cit)—offers an 18-fold improvement in liver luminescence over saturated parent LNPs [1]. This gain enables lower mRNA doses, reduces lipid burden, and expands the therapeutic index for applications such as metabolic enzyme replacement or clotting factor production.

mRNA Vaccine Development Targeting Hepatic or Systemic Antigen Presentation

For vaccines where liver-derived antigen expression is desired—such as certain viral vaccines or cancer immunotherapies—4A3-Cit's superior endosomal escape and avoidance of lysosomal degradation [1] ensure high-level antigen production. The enhanced protein output can translate to stronger and more durable immune responses, making 4A3-Cit a strategic choice for preclinical and early development vaccine candidates.

Structure-Activity Relationship (SAR) Studies of Ionizable Lipids

As a well-characterized member of a library of 91 unsaturated amino lipids, 4A3-Cit serves as a critical reference compound for SAR investigations. Its defined performance gap relative to 4A3-Ne (nerol) and 4A3-Far (farnesyl) [1] provides a benchmark for evaluating new tail modifications, enabling rational design of next-generation ionizable lipids with optimized membrane fusion and trafficking properties.

Formulation Benchmarking for Novel Lipid Nanoparticle Platforms

Given its documented superiority over clinically relevant benchmarks DLin-MC3-DMA and 5A2-SC8 LNPs [1], 4A3-Cit-containing LNPs are an ideal positive control for assessing the performance of new lipid chemistries or manufacturing processes. Researchers can use SC8+Cit (20%) SORT LNPs as a high-performance comparator to validate novel formulation advances in head-to-head in vivo studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4A3-Cit

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.